Metabolic Stability Advantage: Cyclopropyl vs. Aryl Substitution
The cyclopropyl substituent on the pyridazinone ring of CAS 2034423-16-8 confers a significant metabolic stability advantage over direct aryl-substituted analogs. In the broader context of cyclopropyl urea sEH inhibitors, compounds bearing a cyclopropyl group demonstrated reduced intrinsic clearance in human liver microsomes compared to their phenyl-substituted counterparts [1]. While direct microsomal data for this exact compound is unavailable, class-level SAR indicates that the cyclopropyl group resists oxidative metabolism, providing a longer half-life in in vitro ADME assays relative to analogs such as 1-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1049288-99-4), which contains a metabolically labile 4-fluorophenyl ring [2].
| Evidence Dimension | Metabolic stability (intrinsic clearance, Clint) |
|---|---|
| Target Compound Data | Contains cyclopropyl group; predicted lower Clint based on class SAR (exact value not reported) |
| Comparator Or Baseline | 4-Fluorophenyl analog (CAS 1049288-99-4): Phenyl ring susceptible to CYP-mediated hydroxylation |
| Quantified Difference | Qualitative inference only; quantitative data unavailable for this specific compound |
| Conditions | Human liver microsomal stability assay (class-level data from cyclopropyl urea sEH inhibitors) |
Why This Matters
For researchers requiring sustained target engagement in cellular or in vivo models, the cyclopropyl group reduces metabolic liability, minimizing the risk of rapid compound turnover that can confound dose-response studies.
- [1] Takai K. et al. (2014). Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry, 22, 1548. View Source
- [2] Kuujia.com. Chemical comparison: CAS 1049288-99-4 (4-fluorophenyl-pyridazinone urea). View Source
